REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:33])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[C:20]([O:22]CC3C=CC=CC=3)[CH:19]=[CH:18][C:17]=2[N+:30]([O-])=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>[C].[Pd].C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:33])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[C:20]([OH:22])[CH:19]=[CH:18][C:17]=2[NH2:30])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
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Name
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tert-butyl[3-(5-benzyloxy-2-nitrophenoxy)benzyl]carbamate
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Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC(=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)[N+](=O)[O-])=O
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Name
|
carbon palladium
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Quantity
|
3.2 g
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Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature under atmospheric pressure
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Type
|
CUSTOM
|
Details
|
The catalyst was removed through filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC(=CC=C1)OC1=C(C=CC(=C1)O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 98.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |